11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one
Description
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one is a tricyclic compound featuring a dibenzazepinone core with a hydroxyl group at position 11. The structure consists of a seven-membered azepinone ring fused with two benzene rings, creating a planar, conjugated system. This compound is synthesized via low-temperature Grignard exchange reactions followed by cyclization, as demonstrated in studies on analogous quinone methides . Characterization typically involves NMR, IR, and HRMS analysis to confirm regiochemistry and purity .
The hydroxyl group at C11 enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Its electronic properties, such as resonance stabilization of cationic intermediates, are critical in synthetic modifications (e.g., demethylation or alkylation) .
Properties
IUPAC Name |
11-hydroxy-5,11-dihydrobenzo[c][1]benzazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8,13,16H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDLFUHQOPGQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3NC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of benzannelated six-membered hydrocarbon rings, which are converted by recyclization into seven-membered lactams in yields ranging from 61-72% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Differences :
- Heteroatoms: Replacement of the azepinone ring’s nitrogen with oxygen (Doxepin) or sulfur (Dosulepin) alters electronic properties and bioactivity. Doxepin’s oxygen enhances lipophilicity, improving blood-brain barrier penetration .
- Functional Groups: The hydroxyl group in 11-hydroxy-dibenzoazepinone contrasts with Doxepin’s tertiary amine side chain, which is critical for its antihistaminergic effects .
Pharmacologically Active Derivatives
Mechanistic Insights :
- NPY Y2 Antagonists : Piperazine-substituted derivatives (e.g., 3.8 in ) exhibit enhanced receptor binding due to the basic nitrogen’s interaction with GPCRs.
- LXR Ligands : The methylene group at C11 in Aoyama et al.’s compound () increases conformational flexibility, optimizing ligand-receptor interactions.
Biological Activity
11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one is a member of the dibenzoazepine family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention in neuropharmacology due to its interactions with various neurotransmitter systems and its implications for treating neurological disorders.
Neuropharmacological Effects
Research indicates that this compound exhibits significant effects on the central nervous system (CNS). It has been shown to interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which is vital for inhibitory signaling in the brain. This interaction suggests potential applications in treating conditions such as anxiety and epilepsy .
Binding Affinity Studies
Binding affinity studies have demonstrated that this compound interacts with various receptors, including:
- GABA Receptors : Elevating GABA levels in the synaptic cleft by inhibiting its reuptake carrier (GAT1) has been identified as a therapeutic strategy for CNS disorders .
- Serotonin Receptors : The compound's structural analogs have shown promising results in modulating serotonin receptor activity, which is critical for mood regulation and anxiety management .
Table of Comparative Biological Activities
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| 6,11-Dihydro-5H-dibenzo[b,e]azepine | Lacks hydroxyl group; basic dibenzoazepine structure | Anticonvulsant |
| 11-Hydroxy-5-methyl-5,11-dihydro-6H-dibenzo[b,e]azepin-6-one | Contains methyl group; modified at position 5 | Enhanced sedative properties |
| (6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate | Features an amine group; altered nitrogen functionality | Potential antidepressant effects |
The mechanism of action for this compound involves its ability to modulate neurotransmitter levels through receptor interaction. The hydroxyl group enhances its binding affinity to target proteins, allowing it to exert pharmacological effects that can mitigate symptoms associated with neurological disorders.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of dibenzoazepines exhibit neuroprotective properties by reducing oxidative stress in neuronal cells, suggesting that this compound may similarly confer protective effects against neurodegeneration .
- Antidepressant Potential : In animal models, compounds related to dibenzoazepines have shown antidepressant-like effects through serotonin modulation, indicating a promising avenue for further exploration of 11-hydroxy derivatives in mood disorders.
- Anti-inflammatory Activity : Some studies have noted that dibenzoazepine derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in conditions characterized by inflammation .
Q & A
Q. Optimization strategies :
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Purification : Column chromatography or recrystallization (as in crystallographic studies) ensures high purity .
Basic: How is the structural characterization of this compound performed, and what crystallographic parameters are critical?
Answer:
Structural elucidation relies on:
- X-ray crystallography : Atomic coordinates (e.g., bond angles, torsion angles) derived from single-crystal diffraction reveal the seven-membered azepine ring conformation. For related compounds, space groups like monoclinic are common, with unit cell parameters , and .
- Spectroscopy :
- NMR : -NMR detects proton environments (e.g., hydroxy group at δ 9.8–10.2 ppm).
- MS : High-resolution MS confirms molecular ion peaks (e.g., at m/z 254.1).
Advanced: What experimental designs are recommended for studying the environmental fate of this compound?
Answer:
Long-term environmental studies should adopt frameworks like Project INCHEMBIOL :
- Phase 1 (Lab) :
- Physicochemical properties : Measure log (octanol-water partition coefficient) and hydrolysis rates under varying pH.
- Biotic transformation : Use microbial consortia to assess biodegradation pathways.
- Phase 2 (Field) :
Q. Critical parameters :
- Sampling frequency : Quarterly collection to capture temporal variability.
- Analytical methods : LC-MS/MS with detection limits <1 ng/L for trace analysis .
Advanced: How can researchers reconcile contradictions in reported pharmacological data for dibenzoazepinone derivatives?
Answer: Contradictions often arise from:
Q. Resolution strategies :
- Meta-analysis : Compare studies using standardized metrics (e.g., normalized receptor occupancy).
- Replication : Repeat key experiments with controlled variables (e.g., cell lines, incubation times) .
Advanced: What computational and experimental approaches are used to predict CNS receptor interactions of this compound?
Answer:
- In silico modeling :
- Molecular docking : Simulate binding to GABA or serotonin receptors using AutoDock Vina .
- QSAR : Correlate substituent electronic properties (e.g., Hammett constants) with activity .
- In vitro assays :
- Radioligand displacement : Measure affinity () using -diazepam as a reference ligand.
- Functional assays : Patch-clamp electrophysiology to assess ion channel modulation .
Basic: What analytical techniques are essential for quantifying this compound in biological matrices?
Answer:
- Chromatography :
- Sample preparation :
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for dibenzoazepinone analogs?
Answer:
- Scaffold modification : Introduce substituents at positions 5 and 11 to probe steric/electronic effects .
- Activity cliffs : Synthesize derivatives with incremental changes (e.g., -OH → -OCH) to identify critical functional groups.
- Data integration : Combine in vitro potency data with computed descriptors (e.g., polar surface area) using multivariate regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
